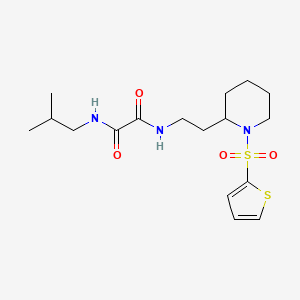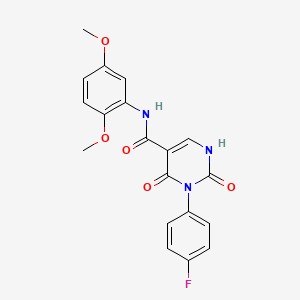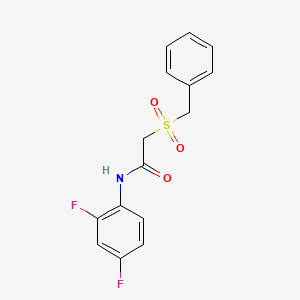
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazinone moiety linked to a tetrahydronaphthalene sulfonamide structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone intermediate, followed by its coupling with the tetrahydronaphthalene sulfonamide derivative. Key steps may include:
Formation of Pyridazinone Intermediate: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Coupling Reaction: The pyridazinone intermediate is then reacted with an ethylating agent to introduce the ethyl linker, followed by sulfonamide formation through reaction with sulfonyl chlorides.
Industrial Production Methods: Industrial-scale production may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridazinone moiety, converting it to dihydropyridazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution at the sulfonamide group.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydropyridazine derivatives.
Substitution Products: Various substituted sulfonamides.
Scientific Research Applications
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been explored for its potential in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to altered cellular responses.
Pathways: Interference with signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
- N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-naphthalene-2-sulfonamide
- N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydroquinoline-2-sulfonamide
Comparison:
- Structural Differences: The presence of the tetrahydronaphthalene ring in N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide distinguishes it from its analogs, potentially leading to different chemical reactivity and biological activity.
- Unique Properties: The combination of the pyridazinone and tetrahydronaphthalene moieties imparts unique pharmacological properties, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-16-6-3-9-17-19(16)11-10-18-23(21,22)15-8-7-13-4-1-2-5-14(13)12-15/h3,6-9,12,18H,1-2,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCANHLFNDZUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2723295.png)

![1-{3-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one](/img/structure/B2723297.png)
![N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B2723298.png)
![2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2723299.png)
![[2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2723300.png)

![Ethyl 3-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2723302.png)
![2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2723305.png)
![2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride](/img/structure/B2723309.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2723313.png)

